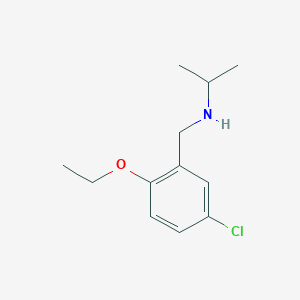![molecular formula C22H21N5O B275898 (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275898.png)
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of amine that has been synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the activation of specific receptors in the body that regulate blood pressure. This compound has been found to activate the angiotensin II type 2 receptor, which is responsible for regulating blood pressure. Activation of this receptor leads to vasodilation, which results in a decrease in blood pressure.
Biochemical and Physiological Effects:
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various biochemical and physiological effects that have been studied in scientific research. One of the primary effects of this compound is its ability to regulate blood pressure. Studies have also shown that this compound has antioxidant properties, which can help protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its ability to regulate blood pressure. This makes it a useful compound for studying hypertension and related conditions. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are various future directions for the research on (2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One potential direction is the development of new drugs based on this compound that can be used in the treatment of hypertension and related conditions. Another direction is the exploration of the antioxidant properties of this compound and its potential use in the treatment of oxidative stress-related conditions. Further research is also needed to explore the potential side effects and safety of this compound.
Synthesis Methods
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is synthesized using a specific method that involves the reaction of 2-phenylethylamine with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Scientific Research Applications
(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has various potential therapeutic applications that have been explored in scientific research. One of the primary applications of this compound is in the treatment of hypertension. Studies have shown that this compound has a significant antihypertensive effect, which is attributed to its ability to activate specific receptors in the body that regulate blood pressure.
properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-3-8-18(9-4-1)14-15-23-17-19-10-7-13-21(16-19)28-22-24-25-26-27(22)20-11-5-2-6-12-20/h1-13,16,23H,14-15,17H2 |
InChI Key |
KVFJUYNGQCAMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)